molecular formula C10H10N4O4 B12037818 (2E)-2-(1,3-benzodioxol-5-ylmethylidene)-N-carbamoylhydrazinecarboxamide

(2E)-2-(1,3-benzodioxol-5-ylmethylidene)-N-carbamoylhydrazinecarboxamide

Cat. No.: B12037818
M. Wt: 250.21 g/mol
InChI Key: SLLXZWHNVRVYEH-UUILKARUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-2-(1,3-benzodioxol-5-ylmethylidene)-N-carbamoylhydrazinecarboxamide is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring and a hydrazinecarboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(1,3-benzodioxol-5-ylmethylidene)-N-carbamoylhydrazinecarboxamide typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with N-carbamoylhydrazinecarboxamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized to increase yield and purity, often involving the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(1,3-benzodioxol-5-ylmethylidene)-N-carbamoylhydrazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The benzodioxole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted benzodioxole derivatives.

Scientific Research Applications

(2E)-2-(1,3-benzodioxol-5-ylmethylidene)-N-carbamoylhydrazinecarboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-2-(1,3-benzodioxol-5-ylmethylidene)-N-carbamoylhydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(1,3-Benzodioxol-5-yl)acrylic acid
  • 1-(1,3-Benzodioxol-5-yl)-3-(4-[(4-{[3-(1,3-benzodioxol-5-yl)-3-oxopropyl]sulfanyl}phenyl)sulfanyl]phenyl)sulfanyl)-1-propanone

Uniqueness

(2E)-2-(1,3-benzodioxol-5-ylmethylidene)-N-carbamoylhydrazinecarboxamide is unique due to its specific structure, which combines a benzodioxole ring with a hydrazinecarboxamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C10H10N4O4

Molecular Weight

250.21 g/mol

IUPAC Name

1-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-3-carbamoylurea

InChI

InChI=1S/C10H10N4O4/c11-9(15)13-10(16)14-12-4-6-1-2-7-8(3-6)18-5-17-7/h1-4H,5H2,(H4,11,13,14,15,16)/b12-4+

InChI Key

SLLXZWHNVRVYEH-UUILKARUSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)NC(=O)N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NNC(=O)NC(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.